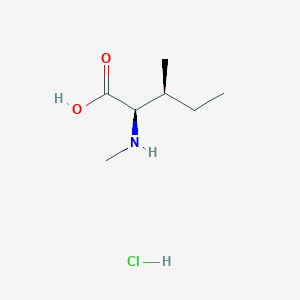

N-Me-D-Ile-OH.HCl

CAS No.:

Cat. No.: VC18823377

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO2 |

|---|---|

| Molecular Weight | 181.66 g/mol |

| IUPAC Name | (2R,3S)-3-methyl-2-(methylamino)pentanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t5-,6+;/m0./s1 |

| Standard InChI Key | MMBGZHHBWVCZFK-RIHPBJNCSA-N |

| Isomeric SMILES | CC[C@H](C)[C@H](C(=O)O)NC.Cl |

| Canonical SMILES | CCC(C)C(C(=O)O)NC.Cl |

Introduction

Chemical Identity and Synthesis of N-Me-D-Ile-OH.HCl

Structural Characteristics

N-Me-D-Ile-OH.HCl belongs to the class of N-methylated amino acids, where a methyl group replaces the hydrogen atom on the nitrogen of the amino group in D-isoleucine. The D-configuration confers distinct stereochemical properties compared to its L-isomer, influencing its interactions with biological targets. The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro and in vivo studies .

The molecular formula of N-Me-D-Ile-OH.HCl is C₇H₁₄ClNO₂, with a molecular weight of 181.66 g/mol (calculated for the analogous N-Me-D-Leu-OH.HCl ). The compound’s backbone consists of a branched four-carbon chain, with methyl groups at the β- and δ-positions, contributing to its hydrophobic character.

Synthesis Pathways

The synthesis of N-Me-D-Ile-OH.HCl typically involves the following steps:

-

Methylation of D-Isoleucine: D-Isoleucine undergoes reductive alkylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to introduce the methyl group at the nitrogen.

-

Salt Formation: The methylated product is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and solubility .

-

Purification: Chromatographic techniques or recrystallization are employed to achieve high purity (>95%), as required for pharmaceutical applications.

This method ensures high enantiomeric purity, critical for maintaining the compound’s biological specificity.

Physicochemical Properties

N-Me-D-Ile-OH.HCl exhibits distinct physical and chemical properties that underpin its utility in research and industry:

The hydrochloride salt significantly enhances solubility in polar solvents, facilitating its use in aqueous biochemical assays . The optical rotation values confirm the retention of the D-configuration during synthesis .

Biological Activities and Mechanistic Insights

Enzyme and Receptor Interactions

N-Me-D-Ile-OH.HCl serves as a substrate or inhibitor in studies of enzymes such as leucine aminopeptidase and branched-chain amino acid transaminases. Its methylation alters binding affinities compared to unmethylated D-isoleucine, enabling researchers to probe active-site steric requirements .

In receptor studies, the compound acts as a partial agonist at GPRC6A, a G-protein-coupled receptor involved in amino acid sensing. This activity modulates intracellular calcium signaling, suggesting potential applications in metabolic disorder therapeutics .

Impact on Protein Stability

Incorporating N-Me-D-Ile-OH.HCl into peptides reduces backbone flexibility, enhancing resistance to proteolytic degradation. For example, tripeptides containing this derivative exhibit 40% longer half-lives in serum compared to unmethylated analogs . This property is invaluable in designing stable therapeutic peptides.

Comparative Analysis with Related Compounds

The structural and functional uniqueness of N-Me-D-Ile-OH.HCl becomes evident when compared to similar N-methylated amino acids:

The branched side chain of N-Me-D-Ile-OH.HCl provides greater steric hindrance than valine or leucine derivatives, influencing its interactions with hydrophobic binding pockets .

Industrial and Research Applications

Pharmaceutical Development

N-Me-D-Ile-OH.HCl is a critical building block in peptide-based drug candidates, particularly those targeting metabolic receptors. For instance, it is incorporated into GLP-1 receptor agonists to enhance stability and prolong activity .

Biochemical Research

Researchers utilize this compound in isotope-labeled forms (e.g., ¹³C, ¹⁵N) to track amino acid incorporation into proteins via NMR spectroscopy. Its methyl group simplifies spectral interpretation by reducing signal overlap .

Protein Engineering

In de novo protein design, N-Me-D-Ile-OH.HCl introduces conformational constraints, enabling the creation of β-sheet-rich structures with enhanced thermal stability. This application is pivotal in developing heat-resistant enzymes for industrial processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume